molecular formula C19H25N7 B2894423 7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 2380181-89-3

7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2894423
CAS RN: 2380181-89-3
M. Wt: 351.458
InChI Key: XRCKTYQAVDUTHL-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The compound likely contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms and the tert-butyl group .


Physical And Chemical Properties Analysis

Based on similar compounds, it’s likely that this compound would have a relatively high melting point and be soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazolo[1,5-a]pyrimidine derivatives are used as kinase inhibitors in cancer treatment .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. It’s likely that this compound could cause skin and eye irritation, and possibly respiratory irritation .

Future Directions

The future directions for this compound would likely involve further exploration of its potential uses in pharmaceuticals, particularly if it shows promise as a kinase inhibitor .

properties

IUPAC Name

7-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7/c1-14-13-18(26-16(21-14)7-8-20-26)25-11-9-24(10-12-25)17-6-5-15(22-23-17)19(2,3)4/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKTYQAVDUTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C4=NN=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine

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